molecular formula C17H19ClO2S B6012740 1-[(4-Chlorophenyl)methylsulfanyl]-3-phenylmethoxypropan-2-ol

1-[(4-Chlorophenyl)methylsulfanyl]-3-phenylmethoxypropan-2-ol

Cat. No.: B6012740
M. Wt: 322.8 g/mol
InChI Key: MVCQNDRVUOIAHL-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methylsulfanyl]-3-phenylmethoxypropan-2-ol is an organic compound characterized by the presence of a chlorophenyl group, a methylsulfanyl group, and a phenylmethoxy group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methylsulfanyl]-3-phenylmethoxypropan-2-ol typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 4-chlorophenylmethylsulfanyl intermediate. This can be achieved through the reaction of 4-chlorobenzyl chloride with sodium methylsulfide under controlled conditions.

    Attachment of the Phenylmethoxy Group: The next step involves the introduction of the phenylmethoxy group. This can be accomplished by reacting the intermediate with phenylmethanol in the presence of a suitable catalyst.

    Final Assembly: The final step involves the coupling of the intermediate with a propanol derivative to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)methylsulfanyl]-3-phenylmethoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

Major Products:

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of alcohols and alkanes.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

1-[(4-Chlorophenyl)methylsulfanyl]-3-phenylmethoxypropan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methylsulfanyl]-3-phenylmethoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-(methylsulfanyl)-2-propen-1-one
  • 1-(4-Chlorophenyl)-3-(methylsulfanyl)-1H-pyrazole-4-carbaldehyde

Comparison: 1-[(4-Chlorophenyl)methylsulfanyl]-3-phenylmethoxypropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfanyl]-3-phenylmethoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO2S/c18-16-8-6-15(7-9-16)12-21-13-17(19)11-20-10-14-4-2-1-3-5-14/h1-9,17,19H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCQNDRVUOIAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CSCC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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